ML290 - 1482500-76-4

ML290

Catalog Number: EVT-276298
CAS Number: 1482500-76-4
Molecular Formula: C24H21F3N2O5S
Molecular Weight: 506.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

ML290 is a synthetic, small molecule agonist of the human relaxin family peptide receptor 1 (RXFP1). [, ] It is a biased allosteric agonist, meaning it binds to a site on the receptor different from the endogenous ligand, relaxin, and preferentially activates specific downstream signaling pathways. [, , , ] ML290 is recognized for its potential therapeutic applications in treating various diseases, including heart failure and fibrosis. [, ]

Synthesis Analysis

Two primary synthetic routes have been described for ML290: [, ]

  • Route 1: This convergent approach involves the coupling of a benzamide intermediate with an isopropoxybenzoic acid derivative. []
  • Route 2: This route utilizes a stepwise synthesis, starting with a commercially available aniline derivative, which is subsequently elaborated to the final compound through a series of transformations. []
Molecular Structure Analysis

The three-dimensional structure of ML290 has been determined using X-ray crystallography. [, , ] The molecule adopts a specific conformation characterized by an intramolecular hydrogen bond. This conformation is believed to be crucial for its interaction with the RXFP1 receptor.

Mechanism of Action

ML290 binds to an allosteric site on the RXFP1 receptor, distinct from the binding site of the natural ligand, relaxin. [, , ] This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. [] Importantly, ML290 demonstrates biased agonism, preferentially activating certain signaling pathways over others. [, ]

Physical and Chemical Properties Analysis

Key physical and chemical properties of ML290 include: [, , ]

Applications
  • Liver Fibrosis: ML290 demonstrated potent antifibrotic effects in both in vitro and in vivo models of liver fibrosis. It reduced collagen content, α-smooth muscle actin expression, and cell proliferation in the liver, suggesting its potential as a novel therapeutic agent for liver fibrosis. [, ]
  • Atherosclerosis: Studies have shown ML290 effectively attenuates atherosclerotic calcification in mice models by limiting the release of calcifying extracellular vesicles and reducing vascular superoxide production. This suggests potential therapeutic benefits for cardiovascular diseases. [, ]
  • Kidney Disease: In a mouse model of unilateral ureteral obstruction (UUO), ML290 demonstrated renal protective effects by reducing apoptosis, remodeling the extracellular matrix, and reducing inflammatory markers. This suggests potential therapeutic applications for chronic kidney disease. [, ]
  • Myocardial Ischemic Injury: Research indicates that ML290 treatment can attenuate myocardial ischemic injury in mice by preserving mitochondrial function. This suggests potential therapeutic benefits for acute myocardial infarction. []

Important Note: ML290 does not activate rodent RXFP1 receptors, necessitating the use of humanized RXFP1 mouse models for in vivo studies. []

Properties

CAS Number

1482500-76-4

Product Name

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide

IUPAC Name

2-[(2-propan-2-yloxybenzoyl)amino]-N-[3-(trifluoromethylsulfonyl)phenyl]benzamide

Molecular Formula

C24H21F3N2O5S

Molecular Weight

506.5

InChI

InChI=1S/C24H21F3N2O5S/c1-15(2)34-21-13-6-4-11-19(21)23(31)29-20-12-5-3-10-18(20)22(30)28-16-8-7-9-17(14-16)35(32,33)24(25,26)27/h3-15H,1-2H3,(H,28,30)(H,29,31)

InChI Key

RSYHJSDOGMSLDH-UHFFFAOYSA-N

SMILES

CC(C)OC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC3=CC(=CC=C3)S(=O)(=O)C(F)(F)F

Solubility

Soluble in DMSO

Synonyms

ML290; ML 290; ML-290.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.